Anti-VZV Selectivity Index: Vidarabine vs. Acyclovir and Next-Generation Agents
In a direct head-to-head comparison of six anti-VZV nucleoside analogs using human embryonic lung cells, vidarabine (Ara-A) exhibited a selectivity index (ID50 for cell growth / ED50 for VZV plaque inhibition) substantially lower than acyclovir (ACV) and other agents. While vidarabine was the only compound that exerted a measurable effect on host cell growth, acyclovir and penciclovir demonstrated selectivity indices ranging from 600 to 800, and the most selective agents (sorivudine, brivudine, propynyl-araU) exceeded 10,000 to >1,000,000 [1]. This quantifies the relatively poor selectivity of vidarabine for viral over host DNA synthesis, a critical consideration when selecting a compound for experiments requiring minimal host cell toxicity or for comparator studies evaluating selectivity mechanisms.
| Evidence Dimension | Selectivity Index (ID50 cell growth / ED50 VZV plaque inhibition) |
|---|---|
| Target Compound Data | Much less selective than any of the other drugs tested (exact numerical value not reported; qualitatively <<600) |
| Comparator Or Baseline | Acyclovir: 600–800; Penciclovir: 600–800; Sorivudine (BV-araU): >1,000,000; Brivudine (BVDU): 20,000 |
| Quantified Difference | Acyclovir selectivity index is >10-fold higher than vidarabine; next-generation agents are >1,000-fold more selective |
| Conditions | VZV plaque inhibition assay in human embryonic lung cells; ID50 determined by inhibition of [3H]thymidine incorporation into cell growth |
Why This Matters
For researchers designing selectivity studies or requiring compounds with minimal host cell interference, vidarabine monohydrate serves as a low-selectivity comparator, while for assays requiring high viral selectivity, acyclovir or brivudine are superior choices.
- [1] Suzuki S, et al. Comparison of the Selectivity of Anti-Varicella-Zoster Virus Nucleoside Analogues. Microbiol Immunol. 1995;39(3):201-206. doi:10.1111/j.1348-0421.1995.tb02191.x View Source
